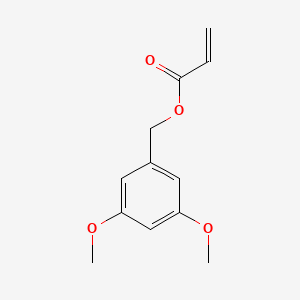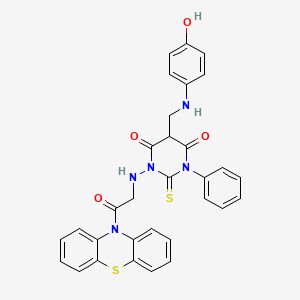![molecular formula C18H14O7S2 B14286247 2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol CAS No. 116242-66-1](/img/structure/B14286247.png)
2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is an organic compound that belongs to the class of aromatic compounds known as phenols. This compound features a benzene ring substituted with hydroxyl groups and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol typically involves the sulfonation of a phenolic compound. One common method is the reaction of 3-hydroxy-1,2-benzenedisulfonic acid with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Thiols are produced.
Substitution: Various substituted aromatic compounds are formed depending on the reagent used.
Applications De Recherche Scientifique
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol involves its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. The sulfonyl groups can interact with various biological molecules, potentially disrupting microbial cell walls or modulating inflammatory pathways. The exact molecular targets and pathways are still under investigation, but its multifunctional nature makes it a promising compound for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the sulfonyl groups.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Features hydroxyl groups in the para position.
Uniqueness
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
116242-66-1 |
|---|---|
Formule moléculaire |
C18H14O7S2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2,3-bis[(2-hydroxyphenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H14O7S2/c19-12-6-1-3-9-15(12)26(22,23)17-11-5-8-14(21)18(17)27(24,25)16-10-4-2-7-13(16)20/h1-11,19-21H |
Clé InChI |
ZQYXWUMCCLPLLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC(=C2S(=O)(=O)C3=CC=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


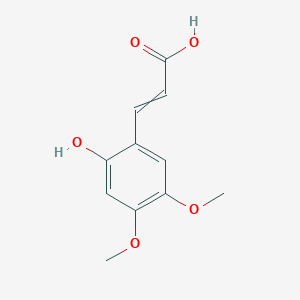

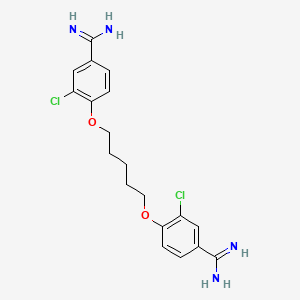
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
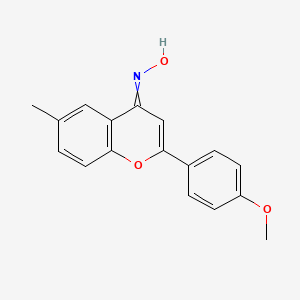

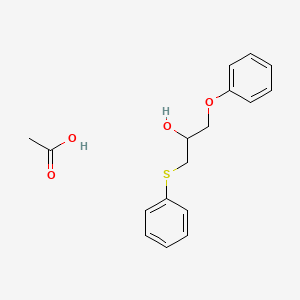
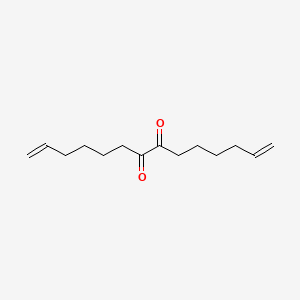
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
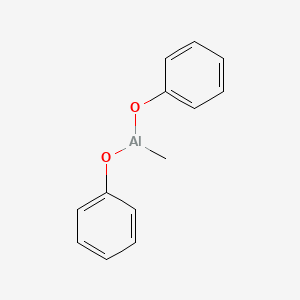
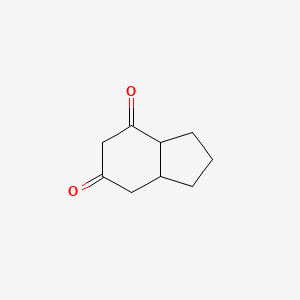
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
